![molecular formula C36H31N6O3P3 B12817444 1,1',1'',1''',1'''',1'''''-(([1,1'-Biphenyl]-2,2',6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole)](/img/structure/B12817444.png)
1,1',1'',1''',1'''',1'''''-(([1,1'-Biphenyl]-2,2',6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-(([1,1’-Biphenyl]-2,2’,6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole): is a complex organophosphorus compound It features a biphenyl core substituted with multiple phosphane and pyrrole groups, making it a highly functionalized molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-(([1,1’-Biphenyl]-2,2’,6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole) typically involves multi-step organic synthesis. The process starts with the functionalization of the biphenyl core, followed by the introduction of phosphane groups and finally the attachment of pyrrole units. Common reagents used in these steps include organolithium reagents, phosphorus trichloride, and pyrrole. The reaction conditions often require inert atmospheres, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture-sensitive reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-(([1,1’-Biphenyl]-2,2’,6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The pyrrole units can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphane groups would yield phosphine oxides, while substitution reactions on the pyrrole units could introduce various functional groups.
Aplicaciones Científicas De Investigación
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-(([1,1’-Biphenyl]-2,2’,6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its multiple phosphane groups.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism of action of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-(([1,1’-Biphenyl]-2,2’,6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole) involves its interaction with molecular targets through its phosphane and pyrrole groups. These groups can coordinate with metal ions, facilitating catalytic processes or forming stable complexes. The biphenyl core provides a rigid framework that can influence the spatial arrangement of the functional groups, affecting their reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar compounds include other multi-functionalized biphenyl derivatives and organophosphorus compounds. For example:
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-(([1,1’-Biphenyl]-2,2’,6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole): is unique due to its combination of phosphane and pyrrole groups, which is not commonly found in other compounds.
Triphenylphosphine: A simpler organophosphorus compound used widely in catalysis.
Biphenyl-based ligands: Used in coordination chemistry but typically lack the extensive functionalization seen in 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-(([1,1’-Biphenyl]-2,2’,6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole).
This compound’s uniqueness lies in its highly functionalized structure, providing multiple reactive sites for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C36H31N6O3P3 |
|---|---|
Peso molecular |
688.6 g/mol |
Nombre IUPAC |
[2-[2,6-bis[di(pyrrol-1-yl)phosphanyloxy]phenyl]phenoxy]-di(pyrrol-1-yl)phosphane |
InChI |
InChI=1S/C36H31N6O3P3/c1-2-17-33(43-46(37-20-3-4-21-37)38-22-5-6-23-38)32(16-1)36-34(44-47(39-24-7-8-25-39)40-26-9-10-27-40)18-15-19-35(36)45-48(41-28-11-12-29-41)42-30-13-14-31-42/h1-31H |
Clave InChI |
NUZVWZBAZOKKQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C=CC=C2OP(N3C=CC=C3)N4C=CC=C4)OP(N5C=CC=C5)N6C=CC=C6)OP(N7C=CC=C7)N8C=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


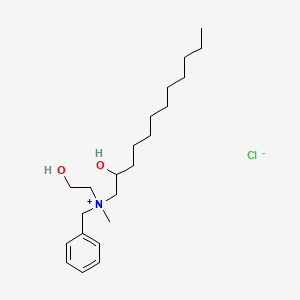
![2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12817391.png)
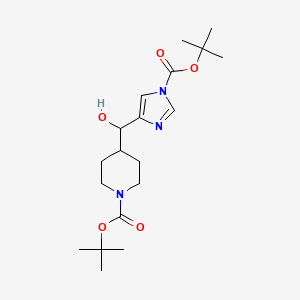
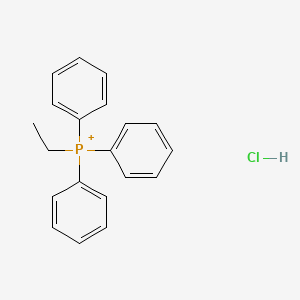

![4-[4-[[(2R)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide](/img/structure/B12817409.png)
![4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12817416.png)
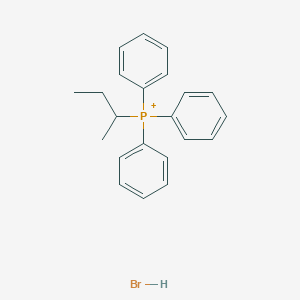
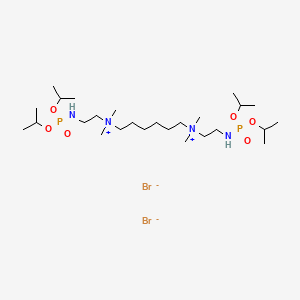
![3-(1H-Benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B12817433.png)
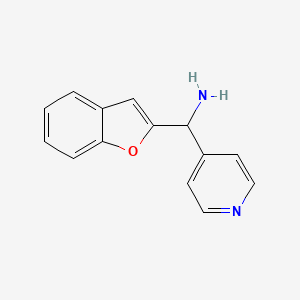

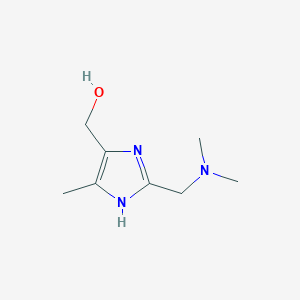
![(1'R,2R,3S,4'S,8'R,10'E,12'S,13'S,14'E,16'E,21'R,22'S,25'S)-2-[(2S)-butan-2-yl]-22',25'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',23'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.7.1.14,8.021,25]hexacosa-10,14,16,23-tetraene]-2'-one](/img/structure/B12817458.png)
